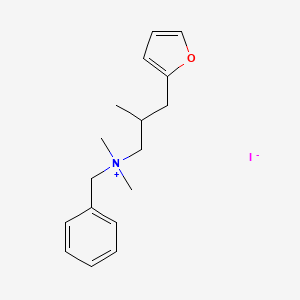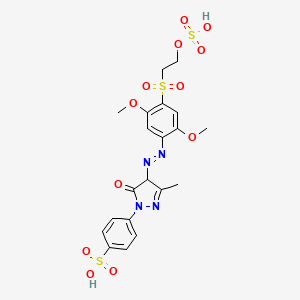
Cyclohexane, hexachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, hexachloro- (C6H6Cl6), also known as hexachlorocyclohexane, is a polyhalogenated organic compound. It consists of a six-carbon ring with one chlorine and one hydrogen attached to each carbon. This compound has several stereoisomers, which differ by the stereochemistry of the chlorine substituents on the cyclohexane ring .
Métodos De Preparación
Cyclohexane, hexachloro- is typically prepared through the chlorination of benzene. This process involves the addition of chlorine to benzene under radical addition conditions, such as photochlorination (Cl2, hν) or thermal chlorination (Cl2, Δ, high pressure). The reaction proceeds through three successive radical dichlorination steps, resulting in the formation of hexachlorocyclohexane isomers .
Industrial production methods involve the catalytic hydrogenation of benzene to cyclohexane, followed by chlorination. The hydrogenation process uses a hydrogenation catalyst and occurs in a distillation tower, where benzene and hydrogen are introduced from opposite ends. The reaction is conducted under high temperature and pressure conditions .
Análisis De Reacciones Químicas
Cyclohexane, hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated cyclohexanones and cyclohexanols.
Reduction: Reduction reactions can convert hexachlorocyclohexane to less chlorinated cyclohexanes.
Substitution: Electrophilic substitution reactions can replace chlorine atoms with other substituents, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cyclohexane, hexachloro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of cyclohexane, hexachloro- varies depending on its isomer. For example, gamma-hexachlorocyclohexane (lindane) acts as a central nervous system stimulant by interfering with the function of the gamma-aminobutyric acid (GABA) receptor, leading to neuronal hyperexcitation . This results in its insecticidal properties. Other isomers may have different mechanisms of action based on their specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
Cyclohexane, hexachloro- can be compared with other similar compounds, such as:
Hexachlorobenzene (C6Cl6): Unlike hexachlorocyclohexane, hexachlorobenzene has a fully chlorinated benzene ring without hydrogen atoms.
Pentachlorocyclohexane (C6H7Cl5): This compound has one less chlorine atom than hexachlorocyclohexane and exhibits different chemical properties and reactivity.
Tetrachlorocyclohexane (C6H8Cl4): With two fewer chlorine atoms, tetrachlorocyclohexane has distinct chemical behavior and applications compared to hexachlorocyclohexane.
The uniqueness of cyclohexane, hexachloro- lies in its multiple stereoisomers and their varied applications in different fields .
Propiedades
Fórmula molecular |
C18H18Cl18 |
|---|---|
Peso molecular |
872.5 g/mol |
Nombre IUPAC |
1,1,2,3,3,4-hexachlorocyclohexane;1,1,2,3,4,5-hexachlorocyclohexane;1,2,3,4,5,6-hexachlorocyclohexane |
InChI |
InChI=1S/3C6H6Cl6/c7-2-1-6(11,12)5(10)4(9)3(2)8;7-3-1-2-5(9,10)4(8)6(3,11)12;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-5H,1H2;3-4H,1-2H2;1-6H |
Clave InChI |
REDUMVQOCNAQCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C(C1Cl)(Cl)Cl)Cl)(Cl)Cl.C1C(C(C(C(C1(Cl)Cl)Cl)Cl)Cl)Cl.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


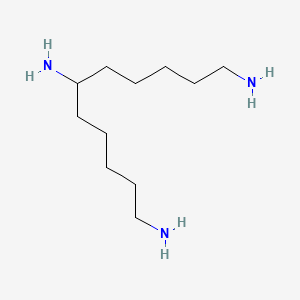
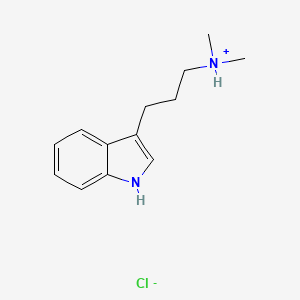
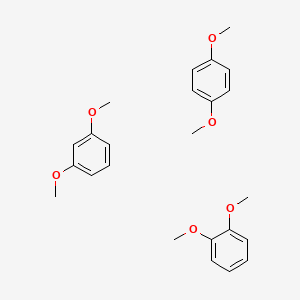

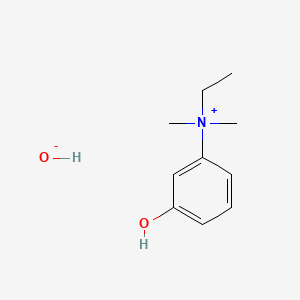
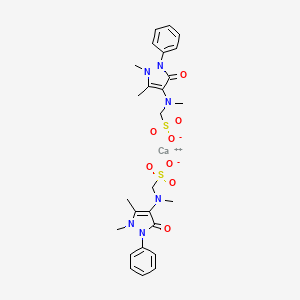
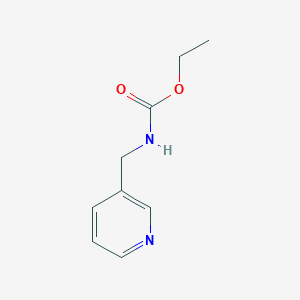
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
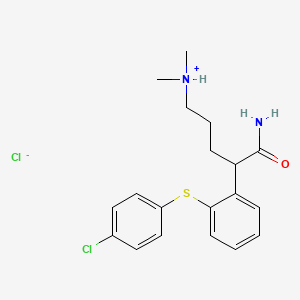
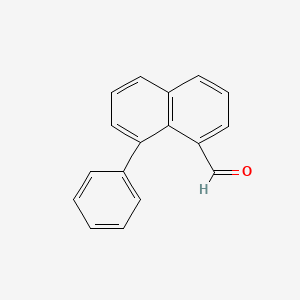
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
